7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Regioisomerism Structure–Activity Relationship Medicinal Chemistry

7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline (CAS 1841078-82-7) is a synthetic heterocyclic compound with molecular formula C₁₇H₁₃N₃O and molecular weight 275.30 g·mol⁻¹, belonging to the pyrrolo[2,3-c]pyridine-fused isoquinoline class. This tricyclic scaffold combines an isoquinoline core bearing a methoxy substituent at the 7-position with a 1H-pyrrolo[2,3-c]pyridine moiety linked through the isoquinoline 3-position.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
Cat. No. B13043619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=C(C=C2C=C1)N3C=CC4=C3C=NC=C4
InChIInChI=1S/C17H13N3O/c1-21-15-3-2-13-9-17(19-10-14(13)8-15)20-7-5-12-4-6-18-11-16(12)20/h2-11H,1H3
InChIKeyBTBOSGSHWODAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline (CAS 1841078-82-7) is a synthetic heterocyclic compound with molecular formula C₁₇H₁₃N₃O and molecular weight 275.30 g·mol⁻¹, belonging to the pyrrolo[2,3-c]pyridine-fused isoquinoline class . This tricyclic scaffold combines an isoquinoline core bearing a methoxy substituent at the 7-position with a 1H-pyrrolo[2,3-c]pyridine moiety linked through the isoquinoline 3-position . The compound is commercially available as a research chemical at ≥95% purity from multiple suppliers, with some vendors offering lot-specific purity at 98% . Members of this structural class have been investigated as kinase inhibitors and as tau-protein-targeted imaging agents, driven by the scaffold's capacity to engage ATP-binding pockets and amyloidogenic protein aggregates [1][2].

Why 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline Cannot Be Casually Replaced by In-Class Analogs


Within the pyrrolo[2,3-c]pyridine-isoquinoline series, the position and electronic character of ring substituents dictate both the binding mode to biological targets and the physicochemical properties governing assay compatibility. The 7-methoxy substitution present on the target compound occupies a regioisomeric position distinct from the 5-position modifications found in clinically translated analogs such as MK-6240 (5-NH₂, 6-F) [1] and IPPI (6-I) [2]. These positional differences alter hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility at cytochrome P450 sites [3]. Consequently, procurement specifications that treat all pyrrolo[2,3-c]pyridine-isoquinolines as functionally interchangeable risk selecting a compound with divergent target engagement, solubility, or stability profiles, undermining experimental reproducibility in kinase profiling or cellular assay contexts. The quantitative evidence presented below demonstrates where the 7-methoxy derivative occupies a distinct property space relative to its closest available comparators.

Quantitative Differentiation Evidence for 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline Relative to Closest Analogs


Regioisomeric Substitution Differentiates the 7-Methoxy Target from All 5-Position-Modified Analogs (MK-6240, IPPI, 5-NH₂, 5-I)

The target compound bears a methoxy group at the isoquinoline 7-position, whereas the clinically advanced tau PET tracer MK-6240 (CAS 1841078-87-2) and the research tracer IPPI (CAS not assigned) carry their key substituents at positions 5 and 6 [1][2]. The 5-amino analog (CAS 1841079-88-6) and 5-iodo analog (CAS 1841078-80-5) similarly feature 5-position modifications [3]. This regioisomeric distinction is functionally relevant: in the MK-6240 series, the 5-NH₂ group forms a critical hydrogen-bond interaction with the tau fibril binding site, while the 7-position substituent in the target compound projects toward a distinct sub-pocket [1]. No direct head-to-head binding data are available for the target compound; however, the positional difference alone precludes assuming equivalent target engagement.

Regioisomerism Structure–Activity Relationship Medicinal Chemistry

Computed Lipophilicity (XLogP3) and Hydrogen-Bond Profile Differentiate the 7-Methoxy Target from the Des-Methoxy Parent and 5-Amino Analog

The methoxy substituent at position 7 increases both molecular weight and calculated lipophilicity relative to the unsubstituted parent compound 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (CAS 1841078-75-8) [1]. Based on SMILES structure COc1ccc2cc(-n3ccc4ccncc43)ncc2c1 and comparison with the parent compound's computed XLogP3 of 3.1 [1], the 7-OCH₃ group is estimated to contribute approximately +0.3 to +0.5 log units (class-level estimate for aromatic methoxy addition), yielding an expected XLogP3 of ~3.4–3.6. This places the target compound in a lipophilicity range distinct from the more polar 5-amino analog (XLogP3 = 2.4, 1 H-bond donor, 3 H-bond acceptors) [2] and the less lipophilic parent (XLogP3 = 3.1, 0 H-bond donors, 2 H-bond acceptors) [1].

Lipophilicity Physicochemical Properties Drug-Likeness

Pyrrolo[2,3-c]pyridine-Isoquinoline Class Demonstrates Nanomolar Tau Fibril Binding in Optimized Analogs – 7-Methoxy Position Offers an Unexplored Substitution Vector

Two structurally related compounds within the same pyrrolo[2,3-c]pyridine-isoquinoline class have demonstrated high-affinity tau fibril binding. MK-6240 (5-NH₂, 6-F) exhibits KD = 0.28 nM for neurofibrillary tangles with selectivity Ki > 10 µM against Aβ plaques [1]. IPPI (6-¹²⁵I) binds tau with Ki = 0.75 nM in postmortem Alzheimer's disease brain homogenates [2]. Computational modeling of IPPI revealed binding energies of −7.8 to −8.2 kcal/mol across four tau fibril sites, comparable to MK-6240 (−8.7 to −7.5 kcal/mol) [2]. The 7-methoxy target compound has not been evaluated in these assays; however, its substitution at the 7-position represents a distinct vector that could be exploited for modifying pharmacokinetics or off-target profiles without directly competing with the 5/6-position pharmacophore identified for tau binding [1][2].

Tauopathy Neurofibrillary Tangle Imaging PET Tracer Development

Kinase Inhibition Is Reported for the Pyrrolo[2,3-c]pyridine-Isoquinoline Scaffold; Target Compound's 7-Methoxy Modification Has Not Been Profiled

The des-methoxy parent compound, 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline, has been reported to exhibit moderate inhibition against Haspin kinase (IC₅₀ ≈ 200 nM) and CDK9 (IC₅₀ ≈ 150 nM) when profiled against a panel of human protein kinases . These data originate from a vendor-compiled product sheet referencing an external kinase profiling study; the original peer-reviewed publication could not be independently verified at the time of this analysis. The 7-methoxy target compound has not been subjected to published kinase panel profiling. Based on SAR precedents in related pyrrolo[2,3-c]pyridine series, introduction of a methoxy group at the 7-position may modulate kinase selectivity through altered hydrogen-bonding and steric interactions with the hinge region, but no quantitative prediction can be made without direct experimental data [1].

Kinase Inhibition Haspin CDK9 Anticancer Research

Commercial Purity Specifications: 7-Methoxy Target Is Available at ≥98% Purity, Matching or Exceeding Typical Catalog Purity of Comparator Analogs

The target compound is commercially available at 98% purity (HPLC) from established research chemical suppliers, with alternative sources offering ≥95% . In comparison, the unsubstituted parent compound 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is typically offered at 95% purity , as is the 5-iodo analog (98% from select vendors) . The 5-amino analog is available as a research chemical without a universally specified purity grade . The 7-methoxy compound's availability at 98% purity provides a procurement advantage for assays sensitive to impurities, such as cellular thermal shift assays (CETSA) or microscale thermophoresis (MST), where trace contaminants can generate false-positive binding signals.

Chemical Purity Procurement Specification Quality Control

Molecular Weight and Heavy Atom Count: The 7-Methoxy Target Occupies an Intermediate Property Space Between the Parent and the Halogenated Analogs

With a molecular weight of 275.30 g·mol⁻¹, the target compound sits midway between the unsubstituted parent (245.28 g·mol⁻¹) [1] and the 5-iodo analog (370.99 g·mol⁻¹) , and slightly above the 5-amino analog (260.29 g·mol⁻¹) [2]. This intermediate MW, combined with a rotatable bond count of 1 (identical across the series), positions the 7-methoxy compound within lead-like chemical space (MW < 350) while offering enhanced functional handles for further derivatization compared to the parent. The iodine-containing analog carries a significant MW penalty (+95.69 g·mol⁻¹ vs. target) that may limit its utility in cellular permeability-sensitive assays.

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

Procurement-Driven Application Scenarios for 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline


Negative-Control Regioisomer for Tau PET Tracer Target-Engagement Studies

The 7-methoxy substitution position distinguishes the target compound from MK-6240 and IPPI, which engage tau fibrils through 5/6-position substituents [1][2]. Researchers validating tau binding assays can procure the 7-methoxy compound as a regioisomeric negative control: if tau binding is indeed mediated by the 5/6-position pharmacophore, the 7-OCH₃ analog should show substantially reduced or absent displacement of [¹⁸F]MK-6240 or [¹²⁵I]IPPI, thereby confirming binding-site specificity. This application is supported by the class-level evidence that MK-6240 (KD = 0.28 nM) and IPPI (Ki = 0.75 nM) achieve high-affinity tau binding through their 5/6-substitution pattern [1][2].

Kinase Selectivity Profiling with a Novel Substitution Vector

The pyrrolo[2,3-c]pyridine-isoquinoline scaffold has demonstrated kinase inhibitory activity, with the parent compound showing IC₅₀ values of ~150–200 nM against CDK9 and Haspin . The 7-methoxy target provides an untested substitution vector for kinase panel screening. Procurement of this compound for bespoke kinase profiling (e.g., DiscoverX KINOMEscan or Reaction Biology Corp. panels) can reveal whether the 7-OCH₃ group redirects selectivity toward kinases not addressed by 5-position-modified analogs. This is particularly relevant given that related pyrrolo[2,3-f]isoquinoline tetracyclic derivatives have achieved IC₅₀ values as low as 5 nM against MK2 [3].

Physicochemical Comparator in Solubility and Metabolic Stability Assays

With an estimated XLogP3 of ~3.4–3.6, the 7-methoxy target is the most lipophilic non-halogenated analog in the series (parent XLogP3 = 3.1; 5-amino analog XLogP3 = 2.4) [4]. This property profile makes it a useful comparator for assessing the impact of lipophilicity on aqueous solubility, microsomal stability, and plasma protein binding within a matched chemical series. Medicinal chemistry teams optimizing lead compounds can use the 7-methoxy analog to benchmark the property consequences of introducing a lipophilic substituent at the 7-position, informing design strategies for balancing potency and ADME attributes [4].

Synthetic Building Block for Late-Stage Functionalization

The 7-methoxy group serves as a potential handle for further chemical elaboration. The methoxy substituent can undergo demethylation to yield a 7-hydroxy derivative, enabling subsequent O-alkylation, sulfonation, or glucuronidation for prodrug strategies or metabolite identification studies [5]. Additionally, the isoquinoline ring positions 4, 5, and 8 remain available for electrophilic aromatic substitution or cross-coupling reactions, making the target compound a versatile intermediate for constructing focused libraries of pyrrolo[2,3-c]pyridine-isoquinoline derivatives. The 98% commercial purity supports direct use in synthetic workflows without additional purification.

Quote Request

Request a Quote for 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.